N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine
Description
Properties
Molecular Formula |
C12H21N |
|---|---|
Molecular Weight |
179.30 g/mol |
IUPAC Name |
N-but-3-ynyl-3,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H21N/c1-4-5-9-13-11-7-6-8-12(2,3)10-11/h1,11,13H,5-10H2,2-3H3 |
InChI Key |
YYTKZGLRPUDCGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)NCCC#C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine typically involves the reaction of 3,3-dimethylcyclohexanone with but-3-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted amines.
Scientific Research Applications
N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(But-3-yn-1-yl)oxan-4-amine hydrochloride (EN 300-108672)
- Molecular Formula: C₉H₁₆ClNO
- Key Features :
- Contains an oxane (tetrahydropyran) ring instead of a dimethylcyclohexane ring.
- The oxygen atom in the oxane ring enhances polarity and hydrogen-bonding capacity compared to the hydrophobic dimethylcyclohexane group.
- Synthesis : Likely synthesized via alkylation of oxan-4-amine with propargyl bromide, followed by HCl salt formation .
- Applications : Used as a chemical building block in pharmaceutical research due to its alkyne reactivity and salt stability.
3-Methoxyeticyclidine (N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine)
- Molecular Formula: C₁₅H₂₃NO
- Key Features :
- Aryl substitution (3-methoxyphenyl) on the cyclohexane ring introduces aromatic π-system interactions.
- Ethyl group on the nitrogen reduces basicity compared to the butynyl substituent.
- Synthesis : Likely prepared via Friedel-Crafts alkylation or palladium-catalyzed coupling .
- Applications : Studied as a research chemical in neuroscience due to structural similarity to dissociative anesthetics.
(E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine
- Molecular Formula : C₁₁H₁₆N₂
- Key Features :
- Alkene chain instead of alkyne, limiting click chemistry utility but enabling photochemical reactions.
- Aromatic amine group enhances electronic conjugation.
- Synthesis : Prepared via palladium-catalyzed coupling of 3-haloaniline with olefinic amines .
- Applications : Intermediate in synthesizing bioactive molecules or polymers.
Comparative Data Table
Research Findings and Key Insights
Structural and Functional Differences
- Alkyne vs. Alkene: The terminal alkyne in the target compound offers unique reactivity (e.g., Huisgen cycloaddition) compared to the alkene in (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine, which is more suited for polymerization or hydrogenation .
- Aryl vs. Aliphatic Substituents : 3-Methoxyeticyclidine’s aryl group enables π-π stacking in receptor binding, whereas the aliphatic butynyl group in the target compound may prioritize metabolic stability .
Physicochemical Properties
- Solubility : The dimethylcyclohexane ring reduces aqueous solubility compared to oxane-containing analogs.
- Basicity : The secondary amine in the target compound is more basic than the tertiary amine in 3-methoxyeticyclidine, influencing protonation states under physiological conditions.
Biological Activity
N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a cyclohexane ring with a butynyl group and two methyl groups, allows for diverse chemical transformations and interactions with biological targets.
- Molecular Formula : C12H21N
- Molecular Weight : 179.30 g/mol
- IUPAC Name : N-but-3-ynyl-3,3-dimethylcyclohexan-1-amine
- CAS Number : 1339845-34-9
Synthesis
The synthesis of this compound typically involves the reaction of 3,3-dimethylcyclohexanone with butynyl amine. This reaction is conducted under basic conditions using sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran at elevated temperatures. The following table summarizes the synthetic routes:
| Step | Reagents | Conditions |
|---|---|---|
| Formation of Cyclohexane | Hydrogenation of benzene | Catalytic conditions |
| Introduction of Methyl Groups | Friedel-Crafts alkylation | Aluminum chloride catalyst |
| Attachment of Butynyl Group | Nucleophilic substitution | Butynyl bromide and amine |
This compound exhibits biological activity primarily through its reactive alkyne group, which enables it to participate in click chemistry. This property allows for the formation of stable triazole linkages with azides, making it valuable for bioorthogonal labeling and drug development. The compound's amine group can also interact with various biological receptors, potentially modulating their activity.
Applications in Research
The compound has been investigated for several applications in biological research:
- Bioorthogonal Labeling : Its alkyne functionality allows it to be used as a probe for studying enzyme-substrate interactions and protein-ligand binding.
- Medicinal Chemistry : It serves as an intermediate in synthesizing complex organic molecules with potential therapeutic properties.
- Chemical Biology : The compound is explored for its ability to label biomolecules selectively, aiding in the study of cellular processes.
Toxicological Profile
Research on the toxicological effects of this compound indicates potential systemic toxicity following chronic exposure. A study highlighted that vacuolar degeneration was observed in various organs (e.g., liver, skeletal muscle) after repeated doses in animal models. The following table summarizes key findings:
| Study Type | Findings | NOAEL (mg/kg bw/day) |
|---|---|---|
| Repeat Dose Oral Toxicity | Vacuolar degeneration in liver and muscles | 15 |
| Histopathology | Tissue degeneration across multiple organs | 6 (adjusted) |
Case Studies and Research Findings
Several studies have focused on the interactions and applications of this compound:
- Enzyme Interaction Studies : Research demonstrated that the compound could effectively bind to specific enzymes, facilitating the understanding of enzyme mechanisms.
- Drug Development : Its reactivity has led to the development of new drug candidates targeting various diseases.
Q & A
Q. How can conflicting data on stereochemical outcomes in derivatives be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
